

# Synthesis of (2R,3R)-Tartranilic Acid: A Practical Guide for Chiral Resolution

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## Compound of Interest

Compound Name: (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid

CAS No.: 3019-58-7

Cat. No.: B1339049

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## Executive Summary

(2R,3R)-Tartranilic acid (CAS 3019-58-7) is a critical chiral resolving agent used extensively in the pharmaceutical industry to separate racemic amines and alcohols. While direct condensation of tartaric acid and aniline is possible, it often yields polymeric by-products (tartrimides) and variable optical purity.

This guide details the Diacetyl-L-Tartaric Anhydride Route. This pathway is preferred for pharmaceutical applications because it offers:

- **Stoichiometric Control:** Prevents the formation of di-anilides (tartranilides).
- **Stereochemical Integrity:** Preserves the (2R,3R) configuration of the starting L-tartaric acid.
- **Scalability:** Relies on robust crystallization steps rather than chromatography.

## Chemical Background & Mechanism[1]

The synthesis proceeds via a "Protect-Activate-React-Deprotect" strategy. L-Tartaric acid is first converted to its cyclic anhydride, simultaneously protecting the hydroxyl groups as acetates. This activated intermediate reacts cleanly with aniline. Finally, mild hydrolysis restores the hydroxyl functionality.

## Reaction Pathway[2]

- Acetylation/Dehydration: L-Tartaric acid + Acetic Anhydride

(+)-2,3-Diacetoxysuccinic anhydride.

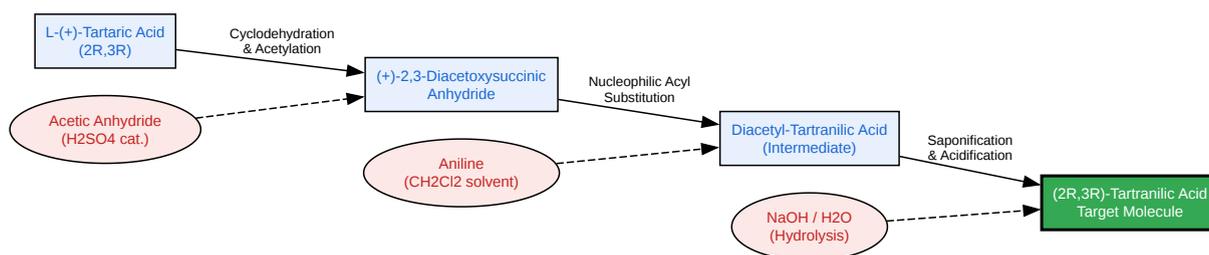
- Amidation: Anhydride + Aniline

(2R,3R)-Diacetyltartranilic acid.

- Hydrolysis: (2R,3R)-Diacetyltartranilic acid + NaOH

(2R,3R)-Tartranilic acid.

## Mechanistic Visualization



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Figure 1: Step-wise synthetic pathway ensuring retention of stereochemistry and prevention of polymerization.

## Experimental Protocol

### Materials & Reagents

| Reagent               | Grade              | Role                              |
|-----------------------|--------------------|-----------------------------------|
| L-(+)-Tartaric Acid   | >99% (Anhydrous)   | Starting Material (Chiral Source) |
| Acetic Anhydride      | Reagent Grade      | Reagent & Solvent                 |
| Sulfuric Acid         | Concentrated (98%) | Catalyst                          |
| Aniline               | ACS Reagent        | Reactant                          |
| Dichloromethane (DCM) | Anhydrous          | Solvent (Amidation)               |
| Sodium Hydroxide      | Pellets/Solution   | Hydrolysis Agent                  |
| Hydrochloric Acid     | 12 M               | Acidification/Precipitation       |

## Phase 1: Preparation of (+)-2,3-Diacetoxysuccinic Anhydride

Note: This intermediate is moisture-sensitive. Perform in dry glassware.

- Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer and a reflux condenser.
- Reaction: Charge the flask with L-tartaric acid (40.0 g, 0.27 mol). Add acetic anhydride (126 mL, 1.33 mol).
- Catalysis: Add conc. H<sub>2</sub>SO<sub>4</sub> (1.2 mL) dropwise. The reaction is exothermic; the tartaric acid will dissolve.
- Reflux: Heat the solution gently to reflux for 10 minutes. Do not over-heat, as this causes darkening (decomposition).
- Crystallization: Cool the mixture in an ice bath for 1 hour. The anhydride will crystallize as a white solid.
- Isolation: Filter the crystals under vacuum (Buchner funnel). Wash with dry benzene or diethyl ether to remove excess acetic acid.

- Drying: Dry in a vacuum desiccator over  $P_2O_5$ .
  - Yield Target: ~70-75% (approx. 41-45 g).[1]
  - QC Check: MP 133–134°C.[1]

## Phase 2: Amidation to Tartranilic Acid

- Dissolution: Dissolve the (+)-2,3-diacetoxysuccinic anhydride (21.6 g, 0.1 mol) in Dichloromethane (200 mL) in a reaction flask.
- Addition: Add Aniline (9.3 g, 0.1 mol) dropwise. A slight excess (1.1 eq) of aniline can be used to ensure complete consumption of the anhydride.
- Reflux: Heat the mixture to reflux for 3 hours. The diacetyl-tartranilic acid may precipitate or remain in solution depending on concentration.
- Hydrolysis (In-situ): Cool the mixture to room temperature. Add a solution of KOH (21 g) in water (200 mL) directly to the reaction vessel. Stir vigorously for 15-30 minutes. The organic layer (DCM) will separate; the product (as a salt) will migrate to the aqueous phase.
- Separation: Separate the layers. Extract the DCM layer with an additional 50 mL of water to recover any trapped salt. Discard the organic layer (contains unreacted aniline/impurities).
- Deprotection Completion: Stir the combined aqueous layers for an additional 1-2 hours at room temperature (or mild heat, 40°C) to ensure complete removal of acetyl groups.
- Precipitation: Filter the aqueous solution through Celite to remove particulates. Acidify carefully with conc. HCl (approx. 35 mL) to pH 1-2.
- Crystallization: Cool the acidified solution in an ice bath. (2R,3R)-Tartranilic acid will crystallize as a white powder.[2]
- Purification: Recrystallize from water or Methanol/Water (1:1) if necessary.[1][3]

## Characterization & Quality Control

To validate the synthesis for use in chiral resolution, the following parameters must be met.

| Parameter         | Specification                         | Method                          |
|-------------------|---------------------------------------|---------------------------------|
| Appearance        | White to off-white crystalline powder | Visual                          |
| Purity            | ≥ 98.0%                               | HPLC / Neutralization Titration |
| Specific Rotation | +114° to +120° (c=1, MeOH)            | Polarimetry                     |
| Melting Point     | 175°C - 185°C (Dec)                   | Capillary MP                    |
| Solubility        | Soluble in MeOH, EtOH, warm water     | Visual                          |

Note on Stereochemistry: The specific rotation is the critical attribute. A value below +110° indicates either racemization (unlikely with this method) or contamination with unhydrolyzed acetylated intermediates.

## Troubleshooting & Optimization

### Controlling Impurities

- **Tartramide Formation:** If the reaction temperature in Phase 2 is too high or the solvent is anhydrous xylene without buffering, the amide nitrogen can attack the second carboxyl group, forming a cyclic imide (tartramide). Prevention: Use the anhydride route with DCM (lower boiling point) and immediate hydrolysis.
- **Incomplete Hydrolysis:** If the final product is "sticky" or has a low melting point, acetyl groups may remain. Fix: Increase the hydrolysis time or KOH concentration in Phase 3.

### Solvent Selection for Resolution

When using the synthesized (2R,3R)-tartranilic acid for resolving amines:

- **Preferred Solvents:** Ethanol (95%), Methanol, or Water/Ethanol mixtures.
- **Stoichiometry:** Typically 0.5 to 1.0 equivalents of tartranilic acid per mole of racemic amine.

## References

- Barrow, F., & Atkinson, R. G. (1939). The preparation of d-tartranilic acid and its use in the resolution of racemic amines. *Journal of the Chemical Society*, 638-640.[3] [Link](#)(Original direct synthesis method).
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## Sources

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- [3. US3452086A - Substituted tartranilic acid resolving agents - Google Patents \[patents.google.com\]](#)
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